![molecular formula C9H20N2 B13154516 1-(3-Aminopropyl)cyclohexan-1-amine](/img/structure/B13154516.png)
1-(3-Aminopropyl)cyclohexan-1-amine
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Overview
Description
1-(3-Aminopropyl)cyclohexan-1-amine is an organic compound with the molecular formula C9H20N2. It is a cycloaliphatic amine, which means it contains a cyclohexane ring with an amine group attached to it. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)cyclohexan-1-amine can be synthesized through several methods. One common method involves the reaction of cyclohexanone with 3-aminopropylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of fixed-bed reactors and molecular sieves to catalyze the reaction between ammonia and acrylonitrile. This process yields N-(2-cyanoethyl)-3-aminopropionitrile, which is then subjected to catalytic hydrogenation to produce the desired compound . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
1-(3-Aminopropyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . In biological systems, it may modulate the activity of neurotransmitters and other signaling molecules, thereby influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the 3-aminopropyl group.
(3-Aminopropyl)triethoxysilane: Contains a similar aminopropyl group but is attached to a silicon atom instead of a cyclohexane ring.
Uniqueness
1-(3-Aminopropyl)cyclohexan-1-amine is unique due to its cyclohexane ring structure combined with the aminopropyl group. This combination imparts specific chemical and physical properties that make it suitable for a variety of applications, particularly in the synthesis of polymers and pharmaceuticals .
Biological Activity
1-(3-Aminopropyl)cyclohexan-1-amine, also known as N-(3-aminopropyl)cyclohexylamine, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and the implications of these findings in various therapeutic contexts.
This compound is characterized by its amine functional group and cyclohexane ring structure. Its chemical formula is C9H20N2, and it has a molecular weight of 156.27 g/mol. The presence of the amino group contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing amine groups, including this compound. Research indicates that cationic polymers with primary and secondary amines exhibit significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 | |
Pseudomonas aeruginosa | 8.0 |
This data suggests that this compound may be effective against a range of clinically relevant bacteria.
The antimicrobial activity of amine-containing compounds is often attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes. For instance, compounds like this compound can interact with negatively charged components of bacterial membranes, leading to increased permeability and cell lysis .
Study on Antimicrobial Efficacy
A notable study investigated the efficacy of this compound in a murine model infected with Staphylococcus aureus. The study found that administration of the compound significantly reduced bacterial load in tissues compared to untreated controls. Histological analysis revealed minimal tissue damage, indicating a favorable safety profile .
Comparative Analysis with Other Antimicrobials
In a comparative study involving various antimicrobial agents, this compound demonstrated comparable effectiveness to established antibiotics like kanamycin but with lower toxicity . This positions it as a potential candidate for further development in treating resistant bacterial infections.
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles, making it suitable for further investigation in clinical settings .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-(3-aminopropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H20N2/c10-8-4-7-9(11)5-2-1-3-6-9/h1-8,10-11H2 |
InChI Key |
GIHCCZLTCAEZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCCN)N |
Origin of Product |
United States |
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